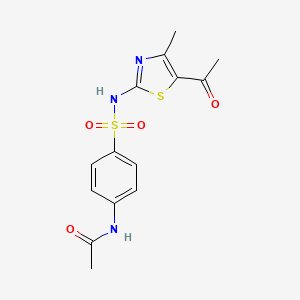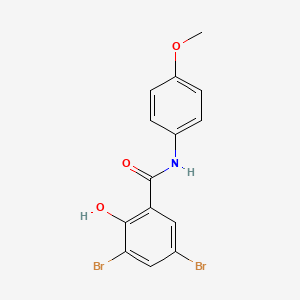
3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-hydroxy-N-(4-methoxy-phenyl)-benzamide” would likely include a benzene ring (due to the “benzamide” part of the name), two bromine atoms (indicated by “dibromo”), a hydroxy group (OH), and a methoxy group (OCH3) attached to a phenyl group .Chemical Reactions Analysis
Benzamides, including potentially “this compound”, can undergo various chemical reactions. For example, they can react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids .科学研究应用
DBHMB has been used in a variety of scientific research applications. It has been used as a model compound for drug delivery studies, as it can be used to study the uptake and distribution of drugs in the body. DBHMB has also been used to study drug metabolism, as it can be used to study the metabolism of drugs in the body. Additionally, DBHMB has been used in chemical synthesis studies, as it can be used as a starting material for the synthesis of other organic compounds.
作用机制
The mechanism of action of DBHMB is not well understood. However, it is believed that DBHMB acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, DBHMB is believed to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBHMB are not well understood. However, studies have shown that DBHMB can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, DBHMB has been shown to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The main advantage of using DBHMB in lab experiments is that it is relatively easy to synthesize. Additionally, DBHMB is relatively stable and can be stored for long periods of time. However, there are some limitations to using DBHMB in lab experiments, such as the fact that it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, DBHMB is not very soluble in organic solvents, which can make it difficult to work with in organic synthesis experiments.
未来方向
There are several possible future directions for research involving DBHMB. One possible direction is to further investigate the mechanism of action of DBHMB, as this will help to better understand its effects on drug metabolism. Additionally, further research into the biochemical and physiological effects of DBHMB could help to identify potential therapeutic applications. Additionally, further research into the synthesis of DBHMB could help to improve the yield and reduce the time required for synthesis. Finally, further research into the use of DBHMB as a model compound for drug delivery studies could help to improve the efficacy of drug delivery systems.
合成方法
The synthesis of DBHMB begins with the reaction of benzamide with 2,4-dibromo-3-hydroxy-benzaldehyde in the presence of a base. This reaction produces 4-methoxy-N-(2-hydroxy-3,5-dibromo-phenyl)-benzamide, which can then be hydrolyzed to form DBHMB. The hydrolysis can be completed using a base, such as sodium hydroxide, or an acid, such as hydrochloric acid. The reaction can be completed in a few hours with a yield of up to 70%.
安全和危害
属性
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c1-20-10-4-2-9(3-5-10)17-14(19)11-6-8(15)7-12(16)13(11)18/h2-7,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQYZLCHJYREBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)
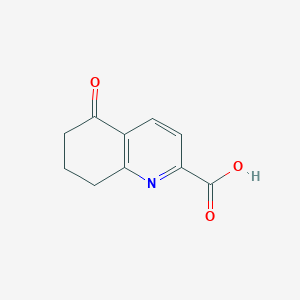
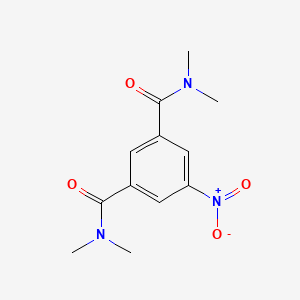

![6-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358482.png)

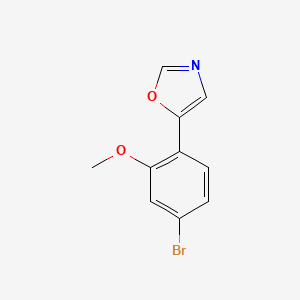




![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)

